2,2'-(Adamantane-1,3-diyl)diethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

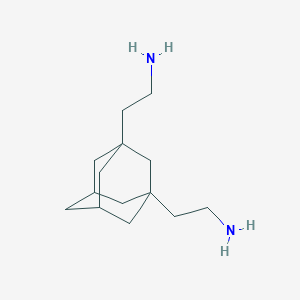

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-(2-aminoethyl)-1-adamantyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2/c15-3-1-13-6-11-5-12(7-13)9-14(8-11,10-13)2-4-16/h11-12H,1-10,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLOCEKNNGBRGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)CCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355956 | |

| Record name | 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)di(ethan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51545-05-2 | |

| Record name | 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)di(ethan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: NMR Spectral Analysis of 1,3-Disubstituted Adamantane Diamines

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental NMR spectral data for 2,2'-(Adamantane-1,3-diyl)diethanamine is not publicly available. This guide utilizes a closely related and structurally representative compound, Adamantane-1,3-diyldimethanamine , to illustrate the principles of NMR data interpretation for this class of molecules. The presented spectral data is a realistic, synthesized dataset based on published data for analogous 1,3-disubstituted adamantane derivatives.

Introduction

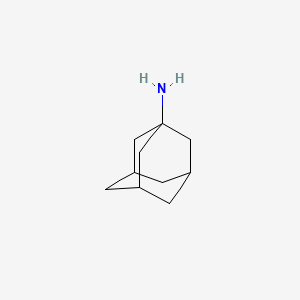

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, lipophilic, and three-dimensional structure. Diamine-substituted adamantanes, such as this compound and its analogues, serve as valuable scaffolds for the synthesis of novel therapeutic agents and functional polymers. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral data for Adamantane-1,3-diyldimethanamine, along with comprehensive experimental protocols for its synthesis and NMR analysis.

Predicted NMR Spectral Data

The rigid cage structure of the adamantane core results in distinct and predictable NMR spectra. In a 1,3-disubstituted adamantane, the symmetry of the molecule simplifies the spectra, with several protons and carbons being chemically equivalent.

Predicted ¹H NMR Spectral Data for Adamantane-1,3-diyldimethanamine

The following table summarizes the predicted proton NMR data. The adamantane cage protons typically appear as a series of broad multiplets in the upfield region.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.45 | s | 4H | -CH ₂-NH₂ |

| ~2.15 | br s | 2H | Adamantane CH (methine) |

| ~1.65 | m | 4H | Adamantane CH ₂ (methylene) |

| ~1.58 | m | 4H | Adamantane CH ₂ (methylene) |

| ~1.48 | m | 4H | Adamantane CH ₂ (methylene) |

| ~1.30 | br s | 4H | -NH₂ |

Predicted ¹³C NMR Spectral Data for Adamantane-1,3-diyldimethanamine

The ¹³C NMR spectrum is characterized by the high symmetry of the adamantane core. The chemical shifts of adamantane carbons are influenced by the substituents, but these effects are known to be largely additive in the rigid adamantane framework.

| Chemical Shift (δ) ppm | Assignment |

| ~55.2 | -C H₂-NH₂ |

| ~48.9 | Adamantane C H₂ (methylene) |

| ~41.5 | Adamantane C H₂ (methylene) |

| ~38.0 | Adamantane C (quaternary) |

| ~30.1 | Adamantane C H (methine) |

Experimental Protocols

Synthesis of Adamantane-1,3-diyldimethanamine

A plausible synthetic route to Adamantane-1,3-diyldimethanamine involves the reduction of 1,3-adamantanedicarbonitrile.

Materials:

-

1,3-Adamantanedicarbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

A solution of 1,3-adamantanedicarbonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (2.5 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

-

The reaction is cooled to 0 °C and quenched by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrate is washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation or crystallization to afford Adamantane-1,3-diyldimethanamine as a white solid.

NMR Sample Preparation and Analysis

Materials:

-

Adamantane-1,3-diyldimethanamine sample

-

Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Approximately 10-20 mg of the purified Adamantane-1,3-diyldimethanamine is dissolved in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

The solution is transferred to a 5 mm NMR tube.

-

The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

-

¹H NMR Spectroscopy: A standard proton NMR spectrum is acquired. Typical parameters include a spectral width of -2 to 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: A proton-decoupled carbon spectrum is acquired. Typical parameters include a spectral width of 0 to 220 ppm, a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise, and a relaxation delay of 2-5 seconds.

-

The acquired spectra are processed (Fourier transformation, phase correction, and baseline correction) and referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualized Workflow

The following diagram illustrates the general workflow from synthesis to NMR analysis.

Caption: Workflow for Synthesis and NMR Analysis.

Solubility and stability of 2,2'-(Adamantane-1,3-diyl)diethanamine

An In-depth Technical Guide on the Solubility and Stability of 2,2'-(Adamantane-1,3-diyl)diethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. Due to the limited availability of specific experimental data for this compound, this guide extrapolates from the known physicochemical properties of adamantane and aliphatic amines. It offers detailed, generalized experimental protocols for determining the solubility and stability profiles, essential for preclinical and pharmaceutical development. This document is intended to serve as a foundational resource for researchers, enabling them to design and execute appropriate studies to fully characterize this molecule.

Introduction

This compound is a diamine derivative of adamantane. The adamantane cage, a rigid and lipophilic hydrocarbon, imparts unique properties to molecules, including high thermal stability and lipophilicity.[1][2] The presence of two primary amine groups introduces polar, basic centers capable of hydrogen bonding and salt formation. The interplay between the bulky, nonpolar adamantane core and the polar diethanamine substituents will govern the solubility and stability of the compound. Understanding these properties is critical for its handling, formulation, and development as a potential therapeutic agent.

Predicted Physicochemical Properties

Based on its structure, the following properties for this compound can be predicted:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₄H₂₆N₂ | Based on chemical structure. |

| Molecular Weight | 222.37 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid. | Adamantane and its derivatives are typically crystalline solids.[1] |

| Aqueous Solubility | Poorly soluble in neutral water. | The large, hydrophobic adamantane cage is expected to dominate the molecule's properties, leading to low water solubility despite the presence of two amine groups.[1] |

| Solubility in Organic Solvents | Readily soluble in nonpolar organic solvents and may have some solubility in polar organic solvents. | Adamantane is soluble in nonpolar organic solvents.[1] The amine groups may enhance solubility in polar organic solvents like alcohols. |

| pKa | Expected to have two pKa values in the range of 9-11 for the protonated amine groups. | Typical for primary aliphatic amines. |

| LogP | Predicted to be high, indicating significant lipophilicity. | The adamantane core is highly lipophilic. |

Solubility Profile and Determination

The solubility of this compound is a critical parameter for its formulation and biological testing. Due to the basic nature of the amine groups, its solubility is expected to be highly pH-dependent.

Predicted Solubility Characteristics

| Solvent/Condition | Predicted Solubility | Rationale |

| Water (neutral pH) | Low | The hydrophobic adamantane moiety will limit solubility. |

| Aqueous Acid (e.g., 0.1 M HCl) | High | The amine groups will be protonated to form water-soluble ammonium salts.[3] |

| Aqueous Base (e.g., 0.1 M NaOH) | Low | The free base form is expected to be less soluble than the salt form. |

| Nonpolar Organic Solvents (e.g., hexane, toluene) | High | The lipophilic adamantane core will drive solubility in these solvents.[1] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Moderate to High | These solvents can solvate both the nonpolar and polar parts of the molecule. |

| Polar Protic Solvents (e.g., ethanol, methanol) | Moderate | The amine groups can hydrogen bond with the solvent, but the large nonpolar group may limit solubility. |

Experimental Protocol for Solubility Determination

A thermodynamic (shake-flask) method is recommended for accurate solubility determination.

3.2.1. Materials

-

This compound

-

Purified water (Type I)

-

0.1 M Hydrochloric acid

-

0.1 M Sodium hydroxide

-

Various organic solvents (e.g., ethanol, methanol, DMSO, hexane)

-

Phosphate buffered saline (PBS), pH 7.4

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated pH meter

-

Analytical balance

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV or MS)

3.2.2. Procedure

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials until equilibrium is reached (typically 24-72 hours).

-

After equilibration, allow the vials to stand to let undissolved solid settle.

-

Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

For aqueous solutions, measure the pH of the saturated solution.

Diagram of Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility determination.

Stability Profile and Assessment

The stability of this compound must be evaluated to ensure its quality, safety, and efficacy over time. This involves long-term stability studies under intended storage conditions and forced degradation studies to understand its degradation pathways.

Predicted Stability Characteristics

-

Thermal Stability: The adamantane core is known for its high thermal stability. Significant degradation is not expected at typical storage temperatures.

-

Oxidative Stability: Primary amines can be susceptible to oxidation. The presence of two amine groups may make the molecule sensitive to oxidizing agents.

-

Photostability: While the adamantane structure itself is not a chromophore, impurities or degradation products could be photosensitive. Photostability testing is recommended.

-

pH Stability: The compound is expected to be stable in neutral and basic conditions. In acidic conditions, while the salt form is stable, prolonged exposure to strong acids and high temperatures could potentially lead to degradation.

Experimental Protocol for Stability Testing

A comprehensive stability program should include long-term, accelerated, and forced degradation studies as per ICH guidelines.

4.2.1. Long-Term and Accelerated Stability Studies

These studies are designed to determine the shelf-life of the drug substance.

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

4.2.2. Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5]

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid state at 80 °C for 48 hours |

| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) |

4.2.3. Analytical Method

A stability-indicating analytical method, typically a gradient HPLC-UV/MS method, must be developed and validated. This method should be able to separate the parent compound from all process-related impurities and degradation products.

References

Potential Biological Activity of Adamantane-Based Diamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rigid, lipophilic, and three-dimensional structure of the adamantane cage makes it a privileged scaffold in medicinal chemistry. Its incorporation into various molecular frameworks has led to the development of compounds with a wide spectrum of biological activities. This technical guide focuses on the potential biological activities of adamantane-based diamines, providing an in-depth overview of their antiviral, antimicrobial, anticancer, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Antiviral Activity

Adamantane derivatives, most notably amantadine and rimantadine, are known for their antiviral activity, primarily against the influenza A virus. The mechanism of action for many of these compounds involves the inhibition of the M2 ion channel protein, which is crucial for viral uncoating and replication within the host cell.[1] Research has expanded to explore a variety of adamantane-based diamines and other derivatives for broader antiviral applications.

Quantitative Antiviral Activity Data

The following table summarizes the antiviral activity of selected adamantane derivatives against various viruses.

| Compound | Virus | Assay | Activity Metric | Value | Reference |

| Amantadine | Influenza A (H3N2) | Cytopathic Effect (CPE) Assay | IC50 | 0.46 - 7.70 µM | |

| Rimantadine | Influenza A (H3N2) | Cytopathic Effect (CPE) Assay | IC50 | 0.46 - 7.70 µM | |

| Compound 6b | Influenza A | CPE Assay | IC50 | Lower than amantadine | [2] |

| Compound 6c | Influenza A | CPE Assay | IC50 | Lower than amantadine | [2] |

| Compound 9a | Influenza A | CPE Assay | IC50 | Lower than amantadine | [2] |

| Compound 16a | Influenza A | CPE Assay | IC50 | Lower than amantadine | [2] |

| Compound 16b | Influenza A | CPE Assay | IC50 | Lower than amantadine | [2] |

| Compound 17 | Influenza A | CPE Assay | IC50 | Lower than amantadine | [2] |

| Adamantane-isothiourea derivative 5 | Vaccinia Virus | Plaque Reduction Assay | IC50 | 0.133 µM | [3] |

| Adamantane-isothiourea derivative 6 | Vaccinia Virus | Plaque Reduction Assay | IC50 | 0.515 µM | [3] |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Materials:

-

Host cell line susceptible to the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)

-

Virus stock of known titer

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Agarose or Avicel overlay

-

Crystal violet staining solution (0.1% w/v in 20% ethanol)

-

Adamantane-based diamine compounds to be tested

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 5 x 10^5 cells/well for a 6-well plate).

-

Virus Adsorption: After 24 hours, remove the culture medium and wash the cell monolayer with PBS. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well). Allow the virus to adsorb for 1-2 hours at the appropriate temperature (e.g., 33°C for influenza).[4]

-

Compound Treatment: During virus adsorption, prepare serial dilutions of the adamantane-based diamine compounds in a serum-free medium containing a low concentration of trypsin (for influenza).

-

Overlay: After the adsorption period, remove the viral inoculum and wash the cells with PBS. Overlay the cell monolayer with the medium containing the test compounds and mixed with an equal volume of 1.2% Avicel or other gelling agent.[4]

-

Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the virus and cell line for a period that allows for plaque formation (typically 2-5 days).[4]

-

Plaque Visualization: After incubation, fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

-

Data Analysis: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 value (the concentration of the compound that inhibits 50% of plaque formation) can be determined by plotting the percentage of plaque reduction against the compound concentration.

Visualization: Antiviral Experimental Workflow

Antimicrobial Activity

Adamantane-based diamines have also been investigated for their antibacterial and antifungal properties. The lipophilic nature of the adamantane cage is thought to facilitate the interaction of these molecules with microbial cell membranes, leading to disruption and cell death.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected adamantane derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 | [5] |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 | [5] |

| 1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantane | Candida krusei | 32 | [6] |

| 1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantane | Candida parapsilosis | 32 | [6] |

| Adamantane Derivative 9 | Staphylococcus epidermidis ATCC 12228 | 62.5 | [7] |

| Adamantane Derivative 5 | Candida albicans ATCC 10231 | 62.5 | [7] |

| Adamantane Derivatives 9, 14, 15, 19 | Gram-positive bacteria | 62.5 - 1000 | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Adamantane-based diamine compounds

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control (microorganism in broth without compound)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the adamantane-based diamine in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth. The final concentration in each well should be approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Also, include a positive control well (inoculum without compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).

Anticancer Activity

The potential of adamantane derivatives as anticancer agents is an active area of research. Some compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. One of the proposed mechanisms involves the modulation of inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected adamantane derivatives against different cancer cell lines.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Amantadine | A375 (Melanoma) | MTT Assay | 265.7 - 467.2 | [8] |

| Amantadine | SK-MEL28 (Melanoma) | MTT Assay | 265.7 - 467.2 | [8] |

| Adamantyl-isothiourea derivative 5 | HepG2 (Hepatocellular Carcinoma) | MTT Assay | < 30 | [9] |

| Adamantyl-isothiourea derivative 6 | HepG2 (Hepatocellular Carcinoma) | MTT Assay | < 30 | [9] |

| Adamantane-isothiourea derivative 1a | HCT-116 (Colon Carcinoma) | MTT Assay | Good activity | [10] |

| Adamantane-isothiourea derivative 2a | HCT-116 (Colon Carcinoma) | MTT Assay | Good activity | [10] |

| Adamantane-isothiourea derivative 3b | HCT-116 (Colon Carcinoma) | MTT Assay | Good activity | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HepG2, A375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Adamantane-based diamine compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: The next day, treat the cells with various concentrations of the adamantane-based diamine compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualization: TLR4-MyD88-NF-κB Signaling Pathway in Cancer

Neuroprotective Activity

Adamantane-based amines, such as memantine, are approved for the treatment of neurodegenerative diseases like Alzheimer's disease. Their primary mechanism of action is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor.[11] Overactivation of NMDA receptors leads to excessive calcium influx, resulting in excitotoxicity and neuronal cell death. Adamantane derivatives can block the NMDA receptor channel, thereby preventing this detrimental cascade.

Quantitative Neuroprotective Activity Data

The following table shows the inhibitory activity of some adamantane derivatives on NMDA receptors.

| Compound | Target | Assay | Activity Metric | Value | Reference |

| Amantadine | NMDA Receptor | Whole-cell patch clamp | IC50 | 38.9 ± 4.2 µM (in 5 µM NMDA) | [12] |

| Memantine | NMDA Receptor | In vitro studies | Antagonist | Potent | [11] |

| Adamantane derivative 1 | NMDA Receptor Channel | Calcium Influx Assay | % Inhibition @ 100 µM | 89.5% | [13] |

| Adamantane derivative 2 | NMDA Receptor Channel | Calcium Influx Assay | % Inhibition @ 100 µM | 66.7% | [13] |

| Adamantane derivative 5 | NMDA Receptor Channel | Calcium Influx Assay | % Inhibition @ 100 µM | 78.9% | [13] |

| Adamantane derivative 10 | NMDA Receptor Channel | Calcium Influx Assay | % Inhibition @ 100 µM | 85.7% | [13] |

Experimental Protocol: Calcium Imaging Assay for NMDA Receptor Antagonism

This assay measures the ability of a compound to block the influx of calcium through NMDA receptors upon stimulation with agonists.

Materials:

-

Primary neuronal cultures or a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

NMDA receptor agonists (NMDA and glycine)

-

Adamantane-based diamine compounds

-

Fluorescence microscope or a plate reader with fluorescence capabilities

Procedure:

-

Cell Culture and Dye Loading: Culture the cells on glass coverslips or in clear-bottomed 96-well plates. Load the cells with a calcium-sensitive dye by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

-

Baseline Fluorescence: Wash the cells to remove excess dye and place them on the stage of the fluorescence imaging setup. Record the baseline fluorescence for a few minutes.

-

Compound Application: Add the adamantane-based diamine compound to the cells and continue recording the fluorescence.

-

Agonist Stimulation: After a few minutes of incubation with the compound, stimulate the cells with a solution containing NMDA and glycine to activate the NMDA receptors.

-

Fluorescence Measurement: Continue to record the fluorescence for several minutes after agonist application. An increase in intracellular calcium will result in a change in the fluorescence intensity of the dye.

-

Data Analysis: The change in fluorescence intensity upon agonist stimulation is a measure of NMDA receptor activity. The inhibitory effect of the adamantane derivative is determined by comparing the fluorescence change in the presence of the compound to the change in its absence. The IC50 value can be calculated by testing a range of compound concentrations.

Visualization: NMDA Receptor Antagonism Workflow

Synthesis of Adamantane-Based Diamines

Several synthetic routes have been developed for the preparation of adamantane-based diamines. A common approach involves the functionalization of the adamantane core followed by the introduction of amino groups.

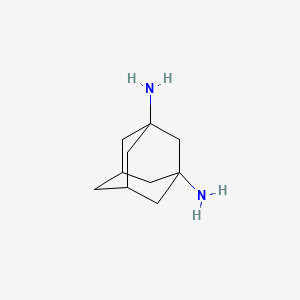

General Synthesis of 1,3-Diaminoadamantane

A common method for the synthesis of 1,3-diaminoadamantane involves the hydrolysis of 1,3-diacetylamino adamantane.[14]

Procedure:

-

Acetylation: Adamantane can be reacted with an excess of acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield 1,3-diacetylamino adamantane.

-

Hydrolysis: The resulting 1,3-diacetylamino adamantane is then subjected to hydrolysis, typically under acidic or basic conditions, to cleave the acetyl groups and yield 1,3-diaminoadamantane.[14]

Another reported one-pot method involves the reaction of adamantane with urea in the presence of trifluoroacetic acid and diphenyl ether as a solvent.[14]

Synthesis of N,N'-Disubstituted Adamantane-1,3-diamines

Further derivatization of the primary amino groups of 1,3-diaminoadamantane allows for the synthesis of a wide range of N,N'-disubstituted derivatives. This can be achieved through various standard organic reactions such as reductive amination with aldehydes or ketones, or acylation with acid chlorides or anhydrides followed by reduction of the resulting amides.

Visualization: General Synthesis Workflow

This technical guide provides a comprehensive overview of the current state of research into the biological activities of adamantane-based diamines. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The unique structural features of the adamantane nucleus continue to make it a promising scaffold for the design of novel therapeutic agents with a wide range of potential applications.

References

- 1. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity evaluation of some new adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Activity of Amantadine and Evaluation of Its Interactions with Selected Cytostatics in Relation to Human Melanoma Cells [mdpi.com]

- 9. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Lipophilicity and Rigidity of 1,3-Disubstituted Adamantane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and inherent lipophilicity make it a valuable component for modulating the physicochemical properties of drug candidates.[1][2] The 1,3-disubstitution pattern, in particular, offers a rigid and precise framework for orienting functional groups towards biological targets.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-disubstituted adamantane derivatives: lipophilicity and rigidity. It details the experimental and computational methodologies used to evaluate these characteristics, presents quantitative data for a range of derivatives, and explores the implications of these properties for drug design and development.

The Adamantane Scaffold in Drug Design

The adamantane moiety is a highly versatile building block in modern drug discovery.[4][5] Its cage-like structure provides a rigid, non-conjugated, and sterically demanding core that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][6] Key advantages conferred by the adamantyl group include:

-

Enhanced Lipophilicity: The hydrocarbon nature of adamantane increases the lipophilicity of a parent molecule, which can improve its ability to cross biological membranes and enhance its binding to hydrophobic pockets in target proteins.[2][7] The incorporation of an adamantyl group is estimated to increase the calculated partition coefficient (cLogP) by approximately 3.1 log units.[1][2]

-

Metabolic Stability: The rigid adamantane cage can sterically shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's stability and plasma half-life.[2][4]

-

Precise Vectorial Orientation: The defined geometry of the adamantane scaffold, particularly in 1,3-disubstituted derivatives, allows for the precise positioning of substituents to optimize interactions with biological targets.[2][3]

-

Improved ADMET Properties: The modulation of lipophilicity and metabolic stability often leads to more favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[1]

Seven adamantane-based drugs are currently in clinical use for a range of diseases, including viral infections, type 2 diabetes, and neurodegenerative disorders, underscoring the therapeutic potential of this scaffold.[1]

Lipophilicity of 1,3-Disubstituted Adamantane Derivatives

Lipophilicity, commonly quantified by the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing solubility, permeability, and target affinity.[8][9]

Impact of the Adamantyl Core and Substituents

The adamantane core itself is highly lipophilic. The introduction of substituents at the 1 and 3 positions allows for the fine-tuning of the overall molecule's lipophilicity. The nature of these substituents—whether they are polar, non-polar, ionizable, or hydrogen-bond donors/acceptors—will modulate the final logP value. For instance, adding methyl groups at the 3 and 5 positions of an adamantyl-containing urea derivative was found to increase the lipophilicity coefficient.[10][11]

Quantitative Lipophilicity Data

The following table summarizes the calculated logP (cLogP) values for a series of 1,3-disubstituted ureas containing adamantane fragments. This data illustrates how modifications to the substituents can systematically alter lipophilicity.

| Adamantane Core | Substituent (R) | Calculated logP | Reference |

| (Adamantan-1-yl)(phenyl)methyl | Phenyl | 5.96 | [10] |

| (Adamantan-1-yl)(phenyl)methyl | 2-Fluorophenyl | 6.13 | [10] |

| (Adamantan-1-yl)(phenyl)methyl | 3-Fluorophenyl | 6.22 | [10] |

| (Adamantan-1-yl)(phenyl)methyl | 4-Fluorophenyl | 6.22 | [10] |

| (Adamantan-1-yl)(phenyl)methyl | 3-Chlorophenyl | 6.64 | [10] |

| (3,5-Dimethyladamantan-1-yl)(phenyl)methyl | Phenyl | 6.81 | [10] |

| (3,5-Dimethyladamantan-1-yl)(phenyl)methyl | 2-Fluorophenyl | 6.93 | [10] |

| (3,5-Dimethyladamantan-1-yl)(phenyl)methyl | 3-Fluorophenyl | 6.88 | [10] |

| (3,5-Dimethyladamantan-1-yl)(phenyl)methyl | 4-Fluorophenyl | 6.88 | [10] |

| (3,5-Dimethyladamantan-1-yl)(phenyl)methyl | 3-Chlorophenyl | 7.30 | [10] |

| 1-(isocyanatomethyl)-3,5-dimethyladamantane based diureas | (CH₂)₂ spacer | 5.30 | [11] |

| 1-(isocyanatomethyl)-3,5-dimethyladamantane based diureas | (CH₂)₁₀ spacer | 8.63 | [11] |

Rigidity of 1,3-Disubstituted Adamantane Derivatives

The rigidity of the adamantane scaffold is one of its most defining and advantageous features in drug design.

Inherent Structural Rigidity

Adamantane's structure is a diamondoid, meaning its carbon atoms are arranged in the same way as in a diamond crystal lattice. This results in a highly rigid, strain-free molecule.[12] This rigidity minimizes the entropic penalty upon binding to a target, as there are fewer rotatable bonds and a more constrained conformational landscape compared to flexible aliphatic or aromatic systems.[5] This property makes adamantane an excellent scaffold for replacing more flexible groups like phenyl rings, helping to escape the "flatland" of traditional drug discovery.[1][2]

Conformational Implications of 1,3-Disubstitution

The 1 and 3 positions of the adamantane cage are bridgehead carbons. Placing substituents at these positions creates a fixed, linear-like orientation with a defined distance and angle between them. This predictable geometry is highly valuable for structure-activity relationship (SAR) studies, as it reduces conformational uncertainty and allows for a more precise probing of binding pockets.[2] For example, a study on two isomeric adamantane phenylalkylamines found that the 1-substituted derivative was very rigid, while the 2-substituted isomer appeared more flexible, as demonstrated by 2D NMR experiments and molecular dynamics simulations.[13] This highlights how the substitution pattern is critical to the overall molecular rigidity.

Experimental and Computational Protocols

Synthesis of 1,3-Disubstituted Adamantane Derivatives

A common strategy for synthesizing 1,3-disubstituted adamantanes involves the functionalization of a pre-existing adamantane core. For example, 1,3-adamantanediol can be synthesized from 1,3-dibromoadamantane via hydrolysis.[12] Another approach is the Koch-Haaf carbonylation of 1-adamantane carboxylic acid to produce 1,3-adamantane dicarboxylic acid, which can then be further modified.[14]

The following workflow illustrates a general synthetic pathway.

Caption: A generalized synthetic workflow for preparing 1,3-disubstituted adamantane derivatives.

Experimental Determination of Lipophilicity (logP)

The "shake-flask" method is the traditional and most widely recognized method for the experimental determination of logP.[9]

Protocol: Shake-Flask Method for logP Determination

-

Phase Preparation:

-

Prepare a phosphate buffer solution (e.g., pH 7.4) to represent the aqueous phase.

-

Saturate the buffer with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.

-

Similarly, saturate n-octanol with the buffer solution. This pre-saturation is crucial to ensure thermodynamic equilibrium during the experiment.[15]

-

-

Sample Preparation:

-

Accurately weigh the adamantane derivative and dissolve it in the pre-saturated n-octanol or buffer to create a stock solution of known concentration. The initial solvent should be the one in which the compound is more soluble.

-

-

Partitioning:

-

In a separatory funnel or a suitable vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., a 1:1 volume ratio).

-

Add a small, known amount of the stock solution.

-

Seal the container and shake it vigorously for a set period (e.g., 30 minutes) to facilitate the partitioning of the compound between the two phases.

-

Allow the container to stand undisturbed for a sufficient time (e.g., 24 hours) for the two phases to completely separate. Centrifugation can be used to accelerate this separation.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the n-octanol layer and the aqueous layer.

-

Determine the concentration of the adamantane derivative in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[15]

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

Calculate logP by taking the base-10 logarithm of P: logP = log₁₀(P)[9]

-

The following diagram outlines this experimental workflow.

Caption: Workflow for the experimental determination of logP using the shake-flask method.

Computational Determination of Lipophilicity and Rigidity

Computational methods are invaluable for predicting properties before synthesis, guiding the design of new derivatives.

-

logP Calculation: Numerous algorithms exist to calculate logP (often denoted as cLogP). These methods can be broadly categorized as:

-

Atom-based: Summing the contributions of individual atoms (e.g., AlogP).[16]

-

Fragment-based: Summing the contributions of predefined molecular fragments and applying correction factors for intramolecular interactions (e.g., ClogP).[16][17]

-

Whole Molecule/Property-based: Using topological descriptors or other calculated molecular properties to predict logP through quantitative structure-property relationship (QSPR) models.[16][18]

-

-

Rigidity Analysis: Molecular rigidity is less straightforward to quantify with a single parameter. Computational approaches include:

-

Rotatable Bond Count: A simple but effective measure. The adamantane core itself has zero rotatable bonds. Rigidity is assessed by the number of rotatable bonds in the substituents.

-

Conformational Analysis: Performing a systematic search of the conformational space to identify low-energy conformers. For rigid molecules like 1,3-disubstituted adamantanes, this search will yield a very limited number of distinct, stable conformations.

-

Molecular Dynamics (MD) Simulations: Simulating the movement of the molecule over time to analyze the flexibility of its bonds, angles, and dihedrals. Root-mean-square fluctuation (RMSF) of atomic positions can be used to quantify the flexibility of different parts of the molecule.

-

Implications for Drug Development

The interplay between lipophilicity and rigidity in 1,3-disubstituted adamantane derivatives has profound effects on their potential as therapeutic agents.

Caption: Relationship between adamantane properties and drug development outcomes.

-

Balancing Lipophilicity: While the adamantane core provides a significant lipophilic contribution, excessive lipophilicity (e.g., logP > 5) can lead to poor aqueous solubility, increased metabolic turnover, and potential toxicity.[13] Therefore, the substituents at the 1 and 3 positions must be chosen carefully to balance the overall lipophilicity and achieve an optimal ADME profile.

-

Leveraging Rigidity for Selectivity: The rigid framework allows for the precise placement of pharmacophoric features. This can lead to highly selective interactions with a specific biological target over others, reducing off-target effects and improving the therapeutic index.

-

Quantitative Structure-Activity Relationship (QSAR): The constrained nature of these derivatives makes them ideal candidates for QSAR studies.[8][19] With conformational flexibility minimized, the correlation between physicochemical descriptors (like cLogP and substituent molar volume) and biological activity becomes more direct and interpretable, accelerating the optimization of lead compounds.[20][21]

Conclusion

1,3-Disubstituted adamantane derivatives represent a powerful class of molecules in drug discovery. Their defining characteristics—a highly lipophilic and exceptionally rigid core—provide medicinal chemists with a robust scaffold to enhance metabolic stability, improve membrane permeability, and precisely control the spatial orientation of functional groups. A thorough understanding and strategic manipulation of lipophilicity and rigidity, guided by the experimental and computational protocols detailed in this guide, are essential for harnessing the full therapeutic potential of this unique chemical architecture. The continued exploration of these derivatives is poised to yield novel drug candidates with superior efficacy and safety profiles.

References

- 1. connectsci.au [connectsci.au]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 8. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 9. acdlabs.com [acdlabs.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 15. agilent.com [agilent.com]

- 16. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Substructure and whole molecule approaches for calculating log P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Investigation into adamantane-based M2 inhibitors with FB-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Elusive Derivatives of 2,2'-(Adamantane-1,3-diyl)diethanamine

A comprehensive exploration of scientific and patent literature reveals a significant finding for researchers, scientists, and drug development professionals: specific derivatives of the 2,2'-(Adamantane-1,3-diyl)diethanamine core structure are not described. While the adamantane scaffold is a cornerstone in medicinal chemistry, leading to a vast array of derivatives with diverse biological activities, the specific diethanamine substitution pattern at the 1 and 3 positions of the adamantane cage appears to be an unexplored chemical space.

This technical guide addresses this knowledge gap by providing an in-depth overview of the closely related and well-documented field of 1,3-disubstituted adamantane derivatives. This information serves as a foundational resource for researchers interested in the potential of this scaffold and offers insights into the synthetic strategies and biological activities of analogous compounds.

Synthetic Strategies for 1,3-Disubstituted Adamantanes

The functionalization of the adamantane core at the 1 and 3 bridgehead positions is a well-established area of organic synthesis. The high symmetry and stability of the adamantane cage allow for selective reactions to introduce a variety of functional groups.

One of the most common starting materials for the synthesis of 1,3-disubstituted adamantanes is adamantane-1,3-dicarboxylic acid . This precursor can be subjected to various transformations to yield a range of derivatives. Another key intermediate is adamantane-1,3-diamine , which serves as a versatile building block for the introduction of nitrogen-containing functionalities.[1]

A general synthetic pathway to access 1,3-diaminoadamantane and its derivatives often involves a one-pot method combining an oxidation stage and a Ritter reaction on adamantane series hydrocarbons or adamantan-1-ylacetic acids. Subsequent hydrolysis of the resulting 1,3-diacetylamino derivatives in an acidic medium yields the desired scaffold diamines and diamino acids.

The following diagram illustrates a generalized synthetic scheme for the preparation of 1,3-disubstituted adamantane derivatives.

Caption: Generalized synthetic routes to 1,3-disubstituted adamantane derivatives.

Known Biological Activities of 1,3-Disubstituted Adamantane Analogs

While specific data for this compound derivatives is unavailable, the broader class of 1,3-disubstituted adamantanes has been investigated for a range of pharmacological effects. These compounds have shown potential as antiviral, antibacterial, and central nervous system (CNS) active agents. The rigid adamantane core is known to influence the lipophilicity, metabolic stability, and binding affinity of drug candidates.[1][2][3]

The introduction of different substituents at the 1 and 3 positions allows for the fine-tuning of the molecule's properties and biological activity. For instance, the incorporation of amino groups is a common strategy in the design of antiviral agents.

Table 1: Summary of Biological Activities of Selected 1,3-Disubstituted Adamantane Derivatives

| Compound Class | Substituents at C1 and C3 | Reported Biological Activity | Reference |

| Diaminoadamantanes | Amino groups | Building block for pharmacologically active compounds | [1] |

| Diacetylaminoadamantanes | Acetylamino groups | Precursors to diaminoadamantanes | |

| Adamantane dicarboxylic acids | Carboxylic acid groups | Synthetic intermediates |

Note: This table is illustrative and highlights general classes of compounds due to the lack of specific quantitative data for a broad range of 1,3-disubstituted derivatives in the provided search results.

Experimental Protocols: A General Overview

Detailed experimental protocols for the synthesis of the specific target molecule are not available. However, the literature on adamantane chemistry provides general methodologies that can be adapted for the synthesis of 1,3-disubstituted derivatives.

General Procedure for the Synthesis of 1,3-Diacetylaminoadamantanes:

A typical procedure involves the reaction of an adamantane hydrocarbon with a mixture of nitric acid and sulfuric acid, followed by the addition of an acetylating agent. The reaction mixture is carefully controlled for temperature and reaction time. The product is then isolated by pouring the mixture onto ice, followed by filtration and purification.

General Procedure for the Hydrolysis of 1,3-Diacetylaminoadamantanes:

The diacetylamino derivative is typically refluxed in an acidic solution, such as hydrochloric acid. After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the diaminoadamantane product. The product is then collected by filtration, washed, and dried.

Signaling Pathways and Logical Relationships

Due to the absence of biological data for derivatives of this compound, no specific signaling pathways can be described. The biological activity of other adamantane derivatives, such as the antiviral amantadine, is known to involve the M2 proton channel of the influenza A virus. However, it is purely speculative to assume a similar mechanism for the target compounds of this guide.

The logical relationship for the development of new drugs based on the 1,3-disubstituted adamantane scaffold would follow a standard drug discovery workflow.

Caption: A typical workflow for the discovery of new drugs based on a core scaffold.

Conclusion and Future Directions

The core structure of this compound represents a novel and unexplored area within adamantane chemistry. While no known derivatives are currently reported in the scientific literature, the foundational knowledge of synthesizing and functionalizing the adamantane core at the 1 and 3 positions provides a clear roadmap for future research.

Scientists and drug development professionals are encouraged to explore the synthesis of this novel scaffold and its derivatives. The established biological activities of other 1,3-disubstituted adamantanes suggest that this new class of compounds could hold significant potential for the discovery of new therapeutic agents. Future work should focus on the synthesis of a library of these compounds, followed by comprehensive biological screening to elucidate their pharmacological properties and potential therapeutic applications.

References

An In-depth Technical Guide to the Safety and Handling of Adamantane Diamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for adamantane diamines, a class of compounds with a rigid, diamondoid structure that finds application in materials science and drug development. Due to their chemical nature, specifically the presence of amine functionalities, these compounds require careful handling to mitigate potential health and safety risks. This document summarizes known hazards, outlines safe handling procedures, and provides an overview of standard toxicological evaluation methods.

Hazard Identification and Classification

Adamantane diamines are classified as hazardous substances. The primary hazards are associated with their corrosive nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for 1,3-diaminoadamantane:

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[1]

These classifications indicate that adamantane diamines can cause irreversible damage upon contact with skin and eyes.

Toxicological Data

Table 1: Summary of Hazard Information for 1,3-Diaminoadamantane

| Hazard Classification | GHS Category | Description |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Irritation | 1 | Causes serious eye damage.[1] |

Safe Handling and Personal Protective Equipment (PPE)

Due to the corrosive nature of adamantane diamines, stringent safety precautions are mandatory to prevent exposure.

Engineering Controls

-

Ventilation: Work with adamantane diamines should be conducted in a well-ventilated area. A certified chemical fume hood is essential to minimize inhalation of any dusts or aerosols.

-

Safety Showers and Eyewash Stations: A readily accessible and functioning safety shower and eyewash station are critical in any laboratory where adamantane diamines are handled.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling adamantane diamines.

Table 2: Recommended Personal Protective Equipment (PPE)

| Body Part | Recommended PPE | Specification |

| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk. |

| Skin | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Check for breakthrough times and ensure gloves are compatible with the specific adamantane diamine and any solvents being used.[4] |

| Lab coat | A flame-retardant lab coat that fully covers the arms should be worn. | |

| Closed-toe shoes | Leather or other chemical-resistant, closed-toe shoes are required. | |

| Respiratory | Respirator | If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |

General Hygiene Practices

-

Avoid all personal contact, including inhalation.

-

Do not eat, drink, or smoke in areas where adamantane diamines are handled.

-

Wash hands thoroughly with soap and water after handling the compound.

-

Contaminated clothing should be removed immediately and laundered separately before reuse.

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures for Adamantane Diamine Exposure

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Seek immediate medical attention.[2] |

Accidental Release Measures

-

Small Spills: For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a designated, labeled container for disposal. The area should then be cleaned with a suitable solvent.

-

Large Spills: For large spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust, such as a HEPA-filtered vacuum. Place the collected material in a suitable container for disposal.

Storage and Disposal

-

Storage: Store adamantane diamines in a tightly closed, labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4]

-

Disposal: Dispose of waste adamantane diamines and contaminated materials in accordance with local, state, and federal regulations. This should be done through a licensed waste disposal company.

Experimental Protocols for Safety Assessment

While specific toxicological studies on adamantane diamines are not widely published, the following are examples of standard protocols that would be used to assess the safety of such a chemical.

Acute Oral Toxicity - OECD Test Guideline 423

This method is used to estimate the acute oral toxicity of a substance.

-

Animal Model: Typically, female rats are used.

-

Procedure: A single dose of the substance is administered orally to a group of animals. The animals are observed for up to 14 days for signs of toxicity and mortality.

-

Endpoint: The LD50 is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the animals.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test determines the potential of a substance to cause skin irritation or corrosion.

-

Animal Model: Albino rabbits are typically used.

-

Procedure: A small amount of the test substance is applied to a shaved patch of skin on the animal's back. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Animal Model: Albino rabbits are typically used.

-

Procedure: A single dose of the substance is applied to one eye of the animal. The eye is observed for effects on the cornea, iris, and conjunctiva at specified intervals.

-

Endpoint: The substance is classified based on the severity and reversibility of the eye lesions.

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling and emergency response related to adamantane diamines.

Caption: A logical workflow for the safe handling of adamantane diamines.

References

Introduction to adamantane as a building block in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Advantage in Medicinal Chemistry

Adamantane, a tricyclic alkane with a unique diamondoid structure, has emerged as a powerful and versatile building block in modern medicinal chemistry. Its rigid, lipophilic, and three-dimensional cage-like framework offers a distinct set of physicochemical properties that medicinal chemists can strategically leverage to overcome challenges in drug design and development. The incorporation of the adamantane moiety into drug candidates can significantly enhance their pharmacokinetic and pharmacodynamic profiles, leading to improved efficacy, safety, and patient compliance.[1][2] This technical guide provides a comprehensive overview of adamantane's core attributes, synthetic accessibility, and its successful application in the design of a diverse range of therapeutic agents.

The unique properties of adamantane, such as its high symmetry, rigidity, and lipophilicity, have garnered significant attention from the scientific community.[1] First isolated from petroleum in 1933, its practical application in pharmaceuticals began with the discovery of the antiviral properties of amantadine in the 1960s.[1] This initial success paved the way for the exploration of adamantane as a privileged scaffold in drug discovery, leading to the development of drugs for a wide array of diseases, including neurodegenerative disorders, diabetes, and viral infections.[2]

Physicochemical Properties and Their Implications in Drug Design

The adamantane cage imparts several desirable characteristics to a molecule, making it an attractive component for drug design.

-

Lipophilicity: The hydrocarbon nature of adamantane significantly increases the lipophilicity of a parent molecule. This property can enhance a drug's ability to cross cellular membranes and the blood-brain barrier, which is particularly advantageous for central nervous system (CNS) targets.

-

Rigidity and Three-Dimensionality: Unlike flexible alkyl chains or flat aromatic rings, the rigid adamantane scaffold provides a well-defined three-dimensional structure. This allows for precise positioning of functional groups to optimize interactions with biological targets, leading to improved potency and selectivity.

-

Metabolic Stability: The cage-like structure of adamantane is resistant to metabolic degradation. Incorporating this moiety can protect adjacent functional groups from enzymatic cleavage, thereby increasing the metabolic stability and half-life of a drug.

-

Pharmacophore and Bioisostere: The bulky adamantane group can serve as a hydrophobic anchor, fitting into specific pockets of target proteins. It is also often used as a bioisostere for phenyl groups or other bulky substituents to improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Adamantane in Action: Key Therapeutic Areas and Approved Drugs

The versatility of the adamantane scaffold is evident in the number of approved drugs that incorporate this unique chemical entity. These drugs span a range of therapeutic areas, demonstrating the broad applicability of adamantane in medicinal chemistry.

Antiviral Agents: Targeting the M2 Proton Channel

Amantadine and its α-methyl derivative, Rimantadine, are iconic examples of adamantane-based drugs. They were among the first antiviral drugs developed for the treatment and prophylaxis of Influenza A virus. Their mechanism of action involves the blockade of the M2 proton channel, a crucial component in the viral replication cycle.[3][4] The adamantane cage of these drugs physically obstructs the channel, preventing the influx of protons required for viral uncoating.

dot

Caption: Mechanism of M2 Proton Channel Inhibition by Adamantane Derivatives.

Neurological Disorders: Modulating NMDA Receptors

Memantine, another prominent adamantane-containing drug, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is used in the treatment of moderate-to-severe Alzheimer's disease.[1] The adamantane moiety of memantine plays a crucial role in its mechanism of action by blocking the NMDA receptor channel when it is excessively open, thereby preventing excitotoxicity without interfering with normal synaptic transmission.

dot

Caption: Memantine's Modulation of the NMDA Receptor.

Antidiabetic Agents: Inhibiting DPP-4

More recently, the adamantane scaffold has been incorporated into a new class of oral antidiabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. Vildagliptin and Saxagliptin are two such examples. The adamantyl group in these molecules occupies a key hydrophobic pocket in the DPP-4 enzyme, contributing to their high potency and selectivity. By inhibiting DPP-4, these drugs increase the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

dot

Caption: Mechanism of DPP-4 Inhibition by Adamantane-Containing Drugs.

Quantitative Data Summary

The following tables summarize key quantitative data for representative adamantane-containing drugs, providing a comparative overview of their biological activity and pharmacokinetic properties.

Table 1: Biological Activity of Adamantane-Containing Drugs

| Drug | Target | Assay | IC50 / Ki | Reference |

| Amantadine | Influenza A M2 Proton Channel | Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes | 15.76 ± 1.24 µM (IC50) | [4] |

| Rimantadine | Influenza A M2 Proton Channel | Plaque Reduction Assay | ~1 µM (EC50) | [3] |

| Memantine | NMDA Receptor | Radioligand Binding Assay ([3H]MK-801) | ~1 µM (Ki) | [5] |

| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) | In vitro enzymatic assay | 22 ± 4 nM (IC50) | [6] |

| Saxagliptin | Dipeptidyl Peptidase-4 (DPP-4) | In vitro enzymatic assay | ~50 nM (IC50) | [7] |

Table 2: Pharmacokinetic Parameters of Adamantane-Containing Drugs

| Drug | Cmax (ng/mL) | Tmax (hr) | Half-life (t1/2, hr) | Clearance | Reference |

| Amantadine | 650 ± 220 (single 200mg dose) | ~4 | 10-25 | Primarily renal | [3] |

| Rimantadine | 74 ± 22 (single 100mg dose) | 6 ± 1 | 25.4 ± 6.3 | Extensively metabolized | |

| Memantine | 6.20 ± 0.75 (single 5mg dose) | 5.70 ± 1.64 | 66.86 ± 11.75 | Primarily renal |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers in the field.

Synthesis of 1-Adamantylamine (Amantadine)

The synthesis of 1-adamantylamine is a foundational procedure for accessing a wide range of adamantane derivatives. A common and efficient method is the Ritter reaction, followed by hydrolysis.

dot

Caption: Synthetic Pathway to 1-Adamantylamine.

Step 1: Synthesis of N-(1-adamantyl)formamide [8]

-

To a stirred solution of formamide (122 mL, 2.7 mol), add 1-bromoadamantane (66.0 g, 0.3 mol) at 75 °C.

-

Slowly add concentrated sulfuric acid (96%, 90 mL, 1.65 mol) dropwise to the mixture.

-

Heat the reaction mixture to 85 °C and maintain for 5.5 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water (350 mL).

-

Stir the mixture at 0–5 °C for 1 hour to precipitate the product.

-

Filter the white solid, wash with cold water, and recrystallize from a methanol-water mixture to afford N-(1-adamantyl)formamide.

Step 2: Hydrolysis to 1-Adamantylamine Hydrochloride [8]

-

To a mixture of N-(1-adamantyl)formamide (53.79 g, 0.3 mol) and a 19.46% aqueous solution of hydrochloric acid (180 mL, 1.05 mol), stir at room temperature for 10 minutes.

-

Heat the mixture to reflux for 1 hour, monitoring the reaction by TLC.

-

After completion, extract the reaction mixture with dichloromethane (100 mL).

-

The aqueous layer contains the 1-adamantylamine hydrochloride.

M2 Proton Channel Inhibition Assay (Two-Electrode Voltage Clamp)

This electrophysiological assay is a standard method for evaluating the inhibitory activity of compounds against the M2 proton channel.[4][9]

-

Oocyte Preparation: Surgically remove oocytes from Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with cRNA encoding the M2 protein of Influenza A virus.

-

Incubation: Incubate the injected oocytes for 2-4 days to allow for protein expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber and perfuse with a standard buffer solution (pH 7.5).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping.

-

Activate the M2 channel by switching to a low pH buffer (e.g., pH 5.5).

-

Record the resulting inward current.

-

-

Inhibitor Application:

-

Apply the test compound at various concentrations to the perfusion solution.

-

Measure the reduction in the pH-activated current in the presence of the inhibitor.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

NMDA Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of compounds for the NMDA receptor.[10][11]

-

Membrane Preparation: Prepare a crude synaptic membrane fraction from rat forebrain tissue.

-

Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Binding Reaction:

-

In a reaction tube, combine the membrane preparation, the radioligand (e.g., [3H]MK-801), and the test compound at various concentrations.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801).

-

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

DPP-4 Inhibition Assay

This is a fluorescence-based assay to screen for inhibitors of the DPP-4 enzyme.[12][13][14]

-

Reagents: Prepare DPP-4 enzyme solution, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a buffer solution (e.g., Tris-HCl, pH 8.0).

-

Assay Procedure:

-

In a 96-well plate, add the DPP-4 enzyme solution.

-

Add the test compound at various concentrations.

-

For the positive control, add a known DPP-4 inhibitor (e.g., Sitagliptin).

-

For the negative control (100% activity), add the vehicle (e.g., DMSO).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion and Future Perspectives

Adamantane has firmly established its place as a valuable building block in medicinal chemistry. Its unique structural and physicochemical properties have enabled the development of successful drugs across multiple therapeutic areas. The examples of amantadine, memantine, vildagliptin, and saxagliptin highlight the diverse ways in which the adamantane scaffold can be utilized to create effective and safe medicines.

The future of adamantane in drug discovery remains bright. As our understanding of disease biology deepens, the rational design of new adamantane-containing molecules targeting novel biological pathways will continue to be a fruitful area of research. The development of more efficient and versatile synthetic methodologies for the functionalization of the adamantane core will further expand its utility. With its proven track record and ongoing potential, adamantane is poised to remain a key component in the medicinal chemist's toolbox for the foreseeable future.

References

- 1. jchr.org [jchr.org]

- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. scispace.com [scispace.com]